molecular formula C10H9ClO2 B3037895 7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 66041-27-8

7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No. B3037895
CAS RN: 66041-27-8
M. Wt: 196.63 g/mol
InChI Key: VGTKWUFJTDUXJN-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the CAS Number: 66041-27-8 . It has a molecular weight of 196.63 and its IUPAC name is 7-chloro-1-indanecarboxylic acid .


Molecular Structure Analysis

The InChI code for 7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is 1S/C10H9ClO2/c11-8-3-1-2-6-4-5-7 (9 (6)8)10 (12)13/h1-3,7H,4-5H2, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The melting point of 7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is 117-119°C .

Scientific Research Applications

Organic Synthesis Intermediate

This compound is widely used in the field of organic synthesis . It often serves as an intermediate or reaction reagent, contributing to the synthesis of a variety of complex organic molecules .

Synthesis of Coordination Compounds

In the research field, it can also be used for the synthesis of coordination compounds . Coordination compounds have a wide range of applications in catalysis, materials science, and medicinal chemistry.

Antibacterial Studies

Derivatives of 2,3-dihydro-1H-inden-1-one, which “7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid” is a part of, have been synthesized and tested for their antibacterial properties . They have shown potent antibacterial action against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Proteus vulgaris) .

Antifungal Studies

These derivatives have also been tested for their antifungal properties . Some compounds have shown potent antifungal properties against Aspergillus niger and Candida albicans .

Pharmacological Properties

Compounds containing a 2,3-dihydro-1H-inden-1-one structure exhibit a great profile of pharmacological properties . Some noticeable examples include activities like anticancer, anti-inflammatory, antioxidant, anti-Alzheimer disease, etc .

Anti-HIV Studies

Indole derivatives, which “7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid” is a part of, have been reported to have potential anti-HIV properties . A series of novel indolyl and oxochromenyl xanthenone derivatives have been synthesized and their molecular docking studies performed as potential anti-HIV-1 agents .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid can be found online . It’s important to handle this compound with appropriate safety measures, including wearing suitable protective equipment.

Mechanism of Action

Target of Action

The primary targets of 7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid are currently unknown. This compound is a derivative of indane , a bicyclic compound that is a component of many biologically active compounds . .

Mode of Action

As a derivative of indane, it may interact with biological targets in a similar manner to other indane derivatives . .

Biochemical Pathways

Indane derivatives have been found to be involved in various biochemical pathways

Pharmacokinetics

Its molecular weight is 196.63 , which suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

properties

IUPAC Name

7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-8-3-1-2-6-4-5-7(9(6)8)10(12)13/h1-3,7H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTKWUFJTDUXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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